

# Application Notes and Protocols for Plazomicin In Vitro Susceptibility Testing

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to **plazomicin**, a next-generation aminoglycoside. The following methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and practices recognized by the U.S. Food and Drug Administration (FDA).

### Introduction

**Plazomicin** is an aminoglycoside antibacterial agent engineered to overcome common aminoglycoside-modifying enzymes, a key mechanism of resistance to this class of antibiotics. It is indicated for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, caused by susceptible Enterobacterales. Accurate in vitro susceptibility testing is crucial for guiding clinical decisions and for surveillance of resistance trends. The most common methods for determining **plazomicin** susceptibility are broth microdilution for Minimum Inhibitory Concentration (MIC) determination and disk diffusion.

## **Quantitative Data Summary**

The following tables summarize the interpretive criteria for **plazomicin** susceptibility testing against Enterobacterales.





**Table 1: Plazomicin MIC Interpretive Criteria for** 

**Enterobacterales** 

Minimum Inhibitory Concentration (MIC) in μg/mL	Interpretation
≤2	Susceptible (S)
4	Intermediate (I)
≥8	Resistant (R)

Source: FDA and CLSI M100[1][2][3]

**Table 2: Plazomicin Disk Diffusion Interpretive Criteria** 

for Enterobacterales (30 ug disk)

Zone Diameter (mm)	Interpretation
≥16	Susceptible (S)
14-15	Intermediate (I)
≤13	Resistant (R)

Source: FDA[3]

# Table 3: Quality Control (QC) Ranges for Plazomicin **Susceptibility Testing**



Quality Control Strain	Method	Plazomicin Concentration/Disk Content	Acceptable Range
Escherichia coli ATCC® 25922	Broth Microdilution (MIC)	N/A	0.25 - 1 μg/mL
Escherichia coli ATCC® 25922	Disk Diffusion	30 μg	19 - 25 mm
Pseudomonas aeruginosa ATCC® 27853	Broth Microdilution (MIC)	N/A	1 - 8 μg/mL
Pseudomonas aeruginosa ATCC® 27853	Disk Diffusion	30 μg	16 - 22 mm

Source: CLSI M100

# **Experimental Protocols Broth Microdilution Method for MIC Determination**

This protocol is based on the CLSI M07 guidelines for broth dilution susceptibility testing.[3][4]

#### Materials:

- Plazomicin analytical standard
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- · Sterile saline or broth for inoculum preparation
- Incubator (35°C ± 2°C)



- · Micropipettes and sterile tips
- QC strains (E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)

#### Procedure:

- Prepare Plazomicin Stock Solution: Prepare a stock solution of plazomicin at a concentration of 1280 μg/mL in a suitable sterile solvent. Subsequent dilutions will be made from this stock.
- Prepare **Plazomicin** Dilutions: Perform serial two-fold dilutions of the **plazomicin** stock solution in CAMHB to achieve final concentrations ranging from 0.06 to 128  $\mu$ g/mL in the microtiter plate wells.
- Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.
- Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.[3]
- Inoculate Microtiter Plates: Add the diluted bacterial suspension to each well of the microtiter
  plate containing the plazomicin dilutions. Include a growth control well (no antibiotic) and a
  sterility control well (no bacteria).
- Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of plazomicin that completely inhibits visible growth of the organism.

### **Disk Diffusion Method**

This protocol follows the CLSI M02 guidelines for disk diffusion testing.

#### Materials:

Plazomicin disks (30 μg)



- Mueller-Hinton Agar (MHA) plates (150 mm)
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile swabs
- Incubator (35°C ± 2°C)
- · Ruler or caliper for measuring zone diameters
- QC strains (E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)

#### Procedure:

- Prepare Bacterial Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculate MHA Plate: Within 15 minutes of standardizing the inoculum, dip a sterile swab into the suspension and rotate it several times, pressing firmly on the inside wall of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
- Apply Plazomicin Disks: Aseptically apply a 30 µg plazomicin disk to the surface of the inoculated agar plate. Gently press the disk down to ensure complete contact with the agar.
- Incubation: Invert the plates and incubate in ambient air at 35°C ± 2°C for 16-20 hours.
- Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

## **Visualizations**





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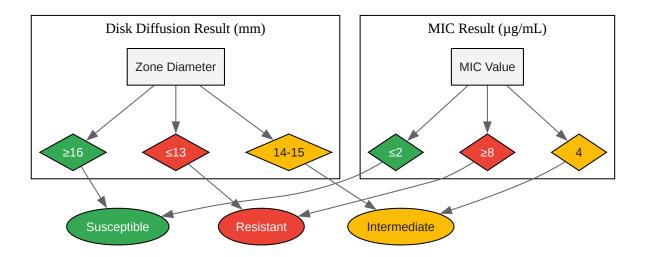
Caption: Workflow for **Plazomicin** Broth Microdilution Susceptibility Testing.



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Caption: Workflow for **Plazomicin** Disk Diffusion Susceptibility Testing.





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Caption: Interpretation of **Plazomicin** Susceptibility Test Results.

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